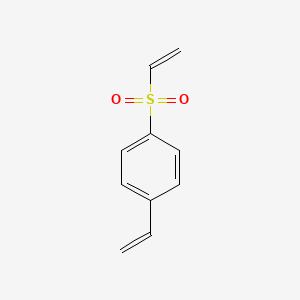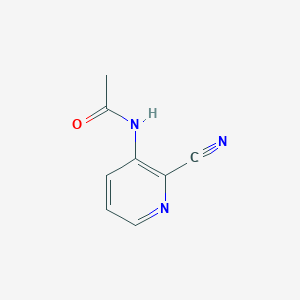
N-(2-Cyanopyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanopyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are both economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach not only reduces the need for solvents but also minimizes purification steps, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, phenacyl bromide, and triethylamine . For example, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate yields corresponding pyridine derivatives .
Major Products: The major products formed from these reactions are often heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles . These products are of significant interest due to their potential biological activities.
Applications De Recherche Scientifique
N-(2-Cyanopyridin-3-yl)acetamide has a wide range of applications in scientific research. It is extensively used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . These compounds have shown potential in the development of new chemotherapeutic agents . Additionally, this compound derivatives have been studied for their wound healing properties, demonstrating antioxidant effects and promoting tissue regeneration .
Mécanisme D'action
The mechanism of action of N-(2-Cyanopyridin-3-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on the C-2 position . This allows the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . In biological systems, these derivatives have been shown to reduce lipid peroxidation and increase antioxidant levels, thereby promoting wound healing .
Comparaison Avec Des Composés Similaires
N-(2-Cyanopyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . While these compounds share similar synthetic routes and chemical properties, this compound is unique due to its specific structure and the resulting biological activities.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
N-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,1H3,(H,11,12) |
Clé InChI |
GBRSEWSAIARZSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



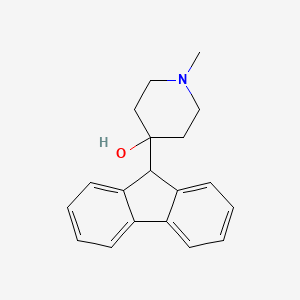
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
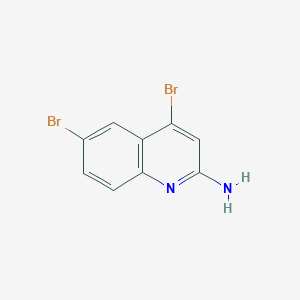
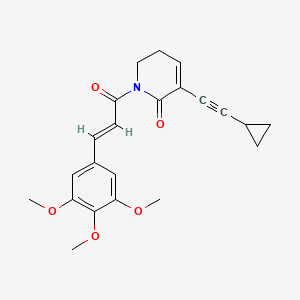

![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)

![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)




